3-(2,3-Dihydro-1H-indol-1-yl)butanol-1-ol

Synthetic intermediate Regioisomer Linker optimization

3-(2,3-Dihydro-1H-indol-1-yl)butanol-1-ol (CAS 356539-27-0), also indexed as 4-(2,3-dihydroindol-1-yl)butan-1-ol , is a synthetic indoline-based amino alcohol intermediate with the molecular formula C12H17NO and molecular weight 191.27 g/mol. The compound features an indoline heterocyclic core N-linked to a four-carbon chain bearing a terminal primary hydroxyl group.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 356539-27-0
Cat. No. B1418546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-Dihydro-1H-indol-1-yl)butanol-1-ol
CAS356539-27-0
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)CCCCO
InChIInChI=1S/C12H17NO/c14-10-4-3-8-13-9-7-11-5-1-2-6-12(11)13/h1-2,5-6,14H,3-4,7-10H2
InChIKeySJOSRHKMRSJUMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,3-Dihydro-1H-indol-1-yl)butanol-1-ol (CAS 356539-27-0) for Pharmaceutical Intermediate Procurement and Analytical Reference


3-(2,3-Dihydro-1H-indol-1-yl)butanol-1-ol (CAS 356539-27-0), also indexed as 4-(2,3-dihydroindol-1-yl)butan-1-ol [1], is a synthetic indoline-based amino alcohol intermediate with the molecular formula C12H17NO and molecular weight 191.27 g/mol . The compound features an indoline heterocyclic core N-linked to a four-carbon chain bearing a terminal primary hydroxyl group [1]. This bifunctional scaffold serves as a versatile building block for constructing indoline-containing pharmacophores, including derivatives with covalent enzyme inhibition potential and G-protein coupled receptor agonist activity [2][3].

Why Generic Indoline-Alcohol Intermediates Cannot Substitute for 3-(2,3-Dihydro-1H-indol-1-yl)butanol-1-ol (CAS 356539-27-0)


Although the indoline-alkyl-alcohol scaffold is shared among several commercially available analogs, substitution fails due to differences in linker regiochemistry, chain length, and hydroxyl positioning. For example, 4-(indolin-1-yl)butan-2-ol (CAS 56771-63-2) [1] and 3-(indolin-1-yl)propan-1-amine (CAS 61123-70-4) differ in chain length, functional group identity, and hydroxyl/amine placement, which directly impacts downstream derivatization routes and pharmacological profiles [2]. Furthermore, the stereochemical outcome of biotransformations using indoline scaffolds is sensitive to the hydroxyl position—4-hydroxy-2-(N-indolinyl)butane exhibits distinct metabolic conversion profiles compared to regioisomeric alcohols [3]. These structural variations preclude simple one-for-one replacement in established synthetic protocols or in applications requiring precise N-indolinyl linker geometry.

Comparative Procurement and Differentiation Evidence for 3-(2,3-Dihydro-1H-indol-1-yl)butanol-1-ol (CAS 356539-27-0)


Chain-Length and Hydroxyl Position Differentiate 3-(2,3-Dihydro-1H-indol-1-yl)butanol-1-ol from Closest Regioisomeric Analog 4-(Indolin-1-yl)butan-2-ol

3-(2,3-Dihydro-1H-indol-1-yl)butanol-1-ol possesses a terminal primary hydroxyl group at the butyl chain terminus (4-hydroxybutyl chain), whereas its closest commercially available analog, 4-(indolin-1-yl)butan-2-ol (CAS 56771-63-2) [1], bears a secondary hydroxyl group at the 2-position of an otherwise identical four-carbon linker. This distinction alters hydrogen bond donor/acceptor geometry and downstream derivatization options, including selective protection/deprotection strategies [2].

Synthetic intermediate Regioisomer Linker optimization

Functional Group Identity Differentiates Target Alcohol from Amino and Carboxylic Acid Analogs in the Indoline-Alkyl Series

The target compound terminates in a primary hydroxyl group, unlike the analogous 3-carbon chain analogs 3-(indolin-1-yl)propan-1-amine (CAS 61123-70-4) , which bears a terminal primary amine, and 3-(indolin-1-yl)propanoic acid [1], which bears a terminal carboxylic acid. This functional group identity determines the available reaction pathways and compatibility with different coupling strategies.

Functional group Derivatization Indoline scaffold

Commercially Available Purity and Pricing Benchmarks for 3-(2,3-Dihydro-1H-indol-1-yl)butanol-1-ol Procurement

The compound is commercially offered at 95% purity, with pricing data providing procurement benchmarks. At the time of data collection, pricing from Matrix Scientific listed 1 g at $300.00 and 5 g at $700.00 [1]. Toronto Research Chemicals (TRC) listed 500 mg at $310.00 and 1 g at $515.00 [1]. Comparable pricing for the regioisomer 4-(indolin-1-yl)butan-2-ol (CAS 56771-63-2) was not available from the same source for direct comparison.

Purity Pricing Procurement

Computational Property Differentiation: Rotatable Bond Count and Topological Polar Surface Area vs. Closest Analogs

Computational descriptors for 3-(2,3-dihydro-1H-indol-1-yl)butanol-1-ol include a rotatable bond count of 4 and a topological polar surface area (TPSA) of 23.5 Ų [1]. The regioisomer 4-(indolin-1-yl)butan-2-ol (CAS 56771-63-2) has a rotatable bond count of 3 [2]. The 3-carbon amine analog (CAS 61123-70-4) has a TPSA of 29.26 Ų . The hydroxyl group positioning and chain length directly influence these drug-likeness descriptors.

Drug-likeness ADME Molecular descriptor

Defined Application Scenarios for 3-(2,3-Dihydro-1H-indol-1-yl)butanol-1-ol (CAS 356539-27-0) Based on Differentiated Evidence


Synthesis of 4-(Indolin-1-yl)-4-oxobutanoate Covalent Notum Inhibitors

3-(2,3-Dihydro-1H-indol-1-yl)butanol-1-ol can serve as a precursor to the 4-(indolin-1-yl)-4-oxobutanoate ester class of covalent Notum inhibitors [1]. Oxidation of the terminal primary hydroxyl group to the corresponding carboxylic acid, followed by esterification, yields the pharmacologically active warhead. The indoline core and 4-carbon linker are essential for positioning the electrophilic carbonyl for covalent adduct formation with Notum Ser232 [1][2]. This application is specific to the 4-carbon chain with terminal hydroxyl; regioisomers with secondary alcohols or shorter chain lengths would produce different linker geometries and altered inhibitory activity.

Precursor to Indoline-Containing S1P1 Receptor Agonist Scaffolds

The compound provides the indoline-alkyl core found in certain S1P1 receptor agonists, particularly the 4-oxo-4-(5-substituted-indolin-1-yl)butanoic acid series [3]. In this application, the terminal hydroxyl can be oxidized to the carboxylic acid, which is then coupled to the indoline N-position via an amide or directly as part of the butanoic acid chain. The 4-carbon linker length is critical for optimal receptor binding as established in SAR studies of this series [3]. Analogs with 3-carbon propyl linkers or secondary alcohols would be inappropriate substitutes.

Synthesis of N-Alkylated Indoline Derivatives via Hydroxyl Functionalization

The terminal primary hydroxyl group enables selective derivatization without affecting the indoline nitrogen, allowing sequential functionalization strategies. The compound can undergo oxidation to the aldehyde or carboxylic acid, esterification, etherification, or conversion to leaving groups (e.g., tosylate, mesylate) for subsequent nucleophilic displacement [1]. This orthogonal reactivity distinguishes it from analogs bearing secondary alcohols, which are sterically hindered and less reactive toward certain transformations, and from amine analogs requiring different protection/deprotection schemes.

Analytical Reference Standard for Chromatographic and Spectral Library Development

Given its defined molecular weight (191.27 g/mol), SMILES string (OCCCCN1CCc2ccccc21), and InChIKey (SJOSRHKMRSJUMG-UHFFFAOYSA-N) [1], this compound is suitable as an analytical reference standard for LC-MS, GC-MS, and NMR method development. While commercial availability includes 95% purity material [1], users requiring higher purity for quantitative applications should consider additional purification or certification. The distinct retention characteristics, compared to regioisomeric and chain-length analogs, support its use in chromatographic resolution of closely related indoline derivatives.

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